While specific synthesis procedures for 5-(3-Fluorophenyl)furan-2-carbaldehyde are not detailed in the provided papers, several papers describe the synthesis of its derivatives. These syntheses generally involve the use of 5-(3-Fluorophenyl)furan-2-carbaldehyde as a starting material and its subsequent reaction with various reagents. For instance, N-acetyl pyrazolines are synthesized by reacting 5-(3-Fluorophenyl)furan-2-carbaldehyde derived chalcones with hydrazine hydrate and acetic acid []. Similarly, thiosemicarbazone derivatives are obtained through condensation reactions between 5-(3-Fluorophenyl)furan-2-carbaldehyde and thiosemicarbazide [].
N-acetyl pyrazoline derivatives of 5-(3-Fluorophenyl)furan-2-carbaldehyde have shown promising in vitro antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Aspergillus niger []. This finding highlights their potential for further development as novel antimicrobial agents.
Thiazolopyrimidine derivatives incorporating the 5-(3-Fluorophenyl)furan-2-yl moiety have demonstrated potent anticancer activity against the U937 human histocytic lymphoma cell line []. These compounds were designed based on structure-activity relationship (SAR) studies, suggesting that specific structural features, such as the thiazolopyrimidine core, hydrophobic aromatic rings, and electron-donating substituents, contribute to their antiproliferative effects.
Although not directly demonstrated for 5-(3-Fluorophenyl)furan-2-carbaldehyde itself, its thiosemicarbazone derivative (compound 1 in the study) displayed moderate antioxidant activity as determined by the DPPH assay []. This finding suggests that further exploration of its derivatives for potential antioxidant applications may be warranted.
Derivatives like KR-32560 and KR-32568, containing the [5-(substituted phenyl)furan-2-ylcarbonyl]guanidine moiety, act as potent NHE-1 inhibitors [, ]. These compounds have demonstrated significant cardioprotective effects in animal models of ischemia-reperfusion injury, suggesting their potential therapeutic value in treating cardiovascular diseases.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7